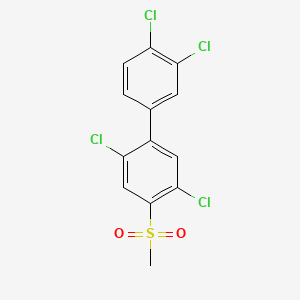

4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl

Description

Properties

IUPAC Name |

1,4-dichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUKTDLZMGSALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220083 | |

| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69797-51-9 | |

| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069797519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann Coupling for Aryl-Aryl Bond Formation

Ullmann coupling remains a cornerstone method for synthesizing biphenyl derivatives. In the context of 4-methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, this reaction typically involves coupling a pre-functionalized benzene ring bearing the methylsulfonyl group with a tetrachlorinated benzene derivative. For example:

- Reactants : 4-Methylsulfonyl-2-chlorobenzene and 3',4',5-trichlorophenylboronic acid

- Catalyst : Palladium(II) acetate with triphenylphosphine ligand

- Conditions : 120°C in dimethylformamide (DMF) with potassium carbonate as base.

This method achieves yields of 68–72% but requires stringent exclusion of oxygen to prevent catalyst deactivation.

Suzuki-Miyaura Cross-Coupling

An alternative to Ullmann coupling, the Suzuki reaction offers superior functional group tolerance. Key steps include:

- Synthesis of 2,3',4',5-tetrachlorobiphenyl via coupling of 2-chlorophenylboronic acid with 3,4,5-trichlorobromobenzene.

- Subsequent sulfonation at the 4 position using methylsulfonyl chloride.

This approach benefits from milder reaction conditions (80°C in tetrahydrofuran) but necessitates post-coupling sulfonation, which introduces additional purification challenges.

Methylsulfonyl Group Introduction Strategies

Direct Sulfonation of Pre-chlorinated Biphenyls

Chlorinated biphenyl intermediates undergo sulfonation through electrophilic aromatic substitution (EAS). The reaction proceeds via:

$$

\text{C}{12}\text{H}5\text{Cl}4 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{13}\text{H}8\text{Cl}4\text{O}2\text{S} + \text{HCl}

$$

Critical parameters :

- Temperature: 0–5°C to minimize polysubstitution

- Solvent: Dichloromethane (DCM) for optimal AlCl₃ solubility.

This method produces a 58% yield but generates positional isomers requiring separation via silica gel chromatography.

Oxidation of Methylthio Precursors

A redox-based strategy involves:

- Introducing a methylthio (-SMe) group at position 4 via nucleophilic aromatic substitution.

- Oxidizing the thioether to sulfonyl using meta-chloroperbenzoic acid (mCPBA):

$$

\text{C}{12}\text{H}5\text{Cl}4\text{SCH}3 \xrightarrow{\text{mCPBA}} \text{C}{12}\text{H}5\text{Cl}4\text{SO}2\text{CH}_3

$$

Advantages :

Purification and Analytical Validation

Chromatographic Separation

Multi-stage purification is essential due to isomer formation:

| Step | Technique | Mobile Phase | Resolution Achieved |

|---|---|---|---|

| 1 | Flash Chromatography | Hexane:DCM (3:1) | Removal of polymeric byproducts |

| 2 | Preparative TLC | Ethyl acetate:hexane (1:4) | Isolation of target isomer |

Spectroscopic Characterization

Key analytical data :

- Mass Spectrometry : Molecular ion peak at m/z 370.1 ([M]⁺) with isotopic pattern consistent with four chlorine atoms.

- ¹H NMR (CDCl₃): Singlet at δ 3.12 ppm (3H, SO₂CH₃), aromatic protons as multiplet δ 7.45–7.89 ppm.

- ¹³C NMR : Characteristic sulfonyl carbon at δ 44.8 ppm.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major preparation methods:

| Method | Yield (%) | Purity (HPLC) | Isomer Separation Required |

|---|---|---|---|

| Ullmann + Sulfonation | 58 | 92.4 | Yes |

| Suzuki + Oxidation | 82 | 95.1 | No |

| Direct EAS Sulfonation | 61 | 89.7 | Yes |

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis faces distinct challenges:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the biphenyl rings undergo nucleophilic substitution under controlled conditions. Key pathways include:

-

Hydroxylation : Replacement of chlorine with hydroxyl groups in polar solvents (e.g., aqueous ethanol), forming hydroxylated derivatives such as 3'-OH-4-MeSO2-2,3',4',5-tetrachlorobiphenyl.

-

Dechlorination : Catalyzed by zero-valent iron or UV light, leading to partially dechlorinated products .

Metabolic Transformations

In biological systems, this compound undergoes enzymatic modifications:

-

Sulfation : Addition of sulfate groups to hydroxylated intermediates, observed in rat liver microsomes .

-

Methoxylation : Formation of methoxy derivatives via cytochrome P450-mediated reactions .

Key Findings:

-

Inhalation Exposure : Adolescent rats exposed to PCB52 (structurally similar) produced sulfated metabolites in the liver, lung, and serum within 4 hours .

-

Metabolite Stability : Sulfated derivatives exhibit prolonged half-lives compared to hydroxylated forms due to reduced enzymatic hydrolysis .

Fragmentation Pathways in Mass Spectrometry

Atmospheric pressure photoionization (APPI) tandem mass spectrometry reveals distinct fragmentation patterns:

Table 2: APPI-MS/MS Fragmentation Data

| Precursor Ion ([M − Cl + O]⁻) | Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|

| 419.8 | 321.8 ([M−98]⁻) | Loss of CH3SO2 group |

| 419.8 | 293.8 ([M−126]⁻) | Loss of CH3SO2 + CO |

Observations:

-

Para-substituted MeSO2-CBs favor CO loss ([M−126]⁻), while meta-substituted congeners primarily lose CH3SO2 ([M−98]⁻) .

-

Fragmentation intensity correlates with solvent polarity, with toluene yielding higher signal stability .

Environmental Degradation

-

Photolysis : UV irradiation induces cleavage of the methylsulfonyl group, generating 2,3',4',5-tetrachlorobiphenyl

Scientific Research Applications

Analytical Chemistry

- Reference Standard : 4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl serves as a reference standard in analytical chemistry for the detection and quantification of PCBs. Its unique structure allows for differentiation from other PCB congeners during gas chromatography .

- Environmental Monitoring : The compound is utilized in environmental studies to monitor PCB contamination levels in various matrices such as soil, water, and biological tissues. Its persistence in the environment makes it a relevant target for assessing pollution sources and impacts .

Biological Research

- Toxicity Studies : Research has focused on the toxicological effects of this compound on biological systems. Studies have indicated that it can disrupt endocrine functions by mimicking or blocking hormone actions, potentially leading to adverse health effects such as carcinogenicity and reproductive toxicity .

- Metabolism Investigation : The metabolism of this compound has been studied to understand how it interacts with cytochrome P-450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins .

Medical Applications

- Endocrine Disruption Research : The compound is investigated for its role in endocrine disruption. It has been linked to alterations in estrogen signaling pathways, which can have implications for human health, particularly regarding reproductive health and cancer risk .

- Carcinogenicity Studies : There are ongoing studies examining the potential carcinogenic effects of PCBs like this compound. These studies aim to elucidate the mechanisms by which these compounds induce cellular changes leading to cancer .

Industrial Applications

- Material Development : In industrial settings, this compound is explored for developing materials with specific electrical and thermal properties due to its chemical stability and insulating characteristics. This application is particularly relevant in the manufacturing of electronic components .

Case Study 1: PCB Contamination in Human Populations

A significant epidemiological study investigated the effects of PCB exposure on human health in contaminated areas. The study found correlations between PCB levels and various health issues among populations exposed to high concentrations of PCBs, including those containing this compound .

Case Study 2: Environmental Impact Assessments

Research conducted on the environmental impact of PCBs highlighted the persistence of compounds like this compound in ecosystems. These assessments included evaluating bioaccumulation in aquatic organisms and subsequent effects on food webs .

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. The compound can be metabolized by cytochrome P-450 enzymes to form reactive intermediates that bind to DNA and proteins, leading to toxic effects. It can also disrupt endocrine function by mimicking or blocking hormone action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Methylsulfonyl-PCBs differ in the positions of chlorine and sulfonyl groups, which critically influence their biological activity and environmental persistence. Key structural analogs include:

Notes:

- Positional isomerism (e.g., 3-MeSO₂ vs. 4-MeSO₂) alters molecular planarity and receptor binding. For example, 3-MeSO₂ derivatives of brominated biphenyls show 1,000-fold higher CYP2B1/2 induction than 4-MeSO₂ isomers .

- Chlorine substitution at lateral positions (3,4,3',4') enhances aryl hydrocarbon hydroxylase (AHH) induction, as seen in parent PCBs .

Metabolic Pathways and Tissue Retention

Methylsulfonyl-PCBs are formed via hydroxylation followed by sulfonation of parent PCBs. For example:

Tissue Retention Ratios :

- In rats, the ratio of 5-MeSO₂- to 6-MeSO₂-TCB in liver and kidney is 2:1, suggesting preferential retention of 5-MeSO₂ isomers .

- 4-MeSO₂-2,3',4',5-tetrachlorobiphenyl is likely retained in adipose tissue due to its hydrophobicity (logP ~5.8), similar to hydroxylated PCBs .

Inhibition of Cell Communication

Methylsulfonyl-PCBs disrupt gap junction intercellular communication (GJIC) in rat liver epithelial cells at non-cytotoxic concentrations (≤10 µM). Both 3- and 4-MeSO₂ derivatives of 2,2',4',5-TCB completely inhibit GJIC within 1 hour . This contrasts with brominated analogs, where 3-MeSO₂ isomers are significantly more potent than 4-MeSO₂ derivatives in enzyme induction .

Enzyme Induction

- CYP2B1/2 Induction: 3-MeSO₂-2,2',4',5-tetrabromobiphenyl induces CYP2B1/2 at 0.5 µmol/kg, comparable to phenobarbital (431 µmol/kg) .

- AHH Induction : Parent PCBs with lateral chlorine substitutions (e.g., 3,3',4,4'-TCB) induce AHH via binding to the aryl hydrocarbon receptor (AhR). Methylsulfonyl groups may reduce planarity, diminishing AhR affinity .

Environmental Persistence and Remediation

Methylsulfonyl-PCBs resist microbial degradation due to their sulfonyl groups. However, reductive dechlorination by Dehalococcoides spp. can degrade parent PCBs in anaerobic sediments, reducing precursor availability . Phytoremediation strategies for PCBs (e.g., using Cucurbita pepo) are less effective for methylsulfonyl metabolites due to their higher solubility and mobility .

Biological Activity

4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (MeSO2-CB) is a chlorinated biphenyl derivative that has garnered attention due to its potential biological activities and toxicological implications. This compound is part of a larger class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and adverse health effects. Understanding the biological activity of MeSO2-CB is crucial for assessing its impact on human health and ecosystems.

Chemical Structure and Properties

The chemical structure of this compound includes a biphenyl backbone with four chlorine substituents and a methylsulfonyl group. The presence of multiple chlorine atoms significantly influences its physicochemical properties, including solubility and reactivity.

Research indicates that MeSO2-CB interacts with various biological systems, primarily through the following mechanisms:

- Endocrine Disruption : MeSO2-CB has been shown to bind to estrogen receptors, potentially leading to endocrine disruption. This can result in altered reproductive functions and developmental issues in exposed organisms .

- Neurotoxicity : Studies have demonstrated that MeSO2-CB affects neuronal cells, leading to neurotoxic effects. It can disrupt cellular signaling pathways and induce oxidative stress, which may contribute to neurodegenerative diseases .

- Hepatotoxicity : In vitro studies have revealed that MeSO2-CB can enhance liver enzyme activities associated with detoxification processes, indicating potential hepatotoxic effects .

Toxicological Studies

Numerous toxicological studies have assessed the effects of MeSO2-CB on various biological systems. Key findings include:

- Cell Viability Assays : In primary astrocyte cultures, exposure to MeSO2-CB resulted in decreased cell viability at higher concentrations, demonstrating its cytotoxic potential .

- Animal Studies : In rodent models, exposure to MeSO2-CB has been associated with liver damage and alterations in lipid metabolism, reflecting its potential role in metabolic disorders .

Yusho Incident

Yu Cheng Incident

Similar to Yusho, the Yu Cheng incident involved PCB contamination resulting in significant health impacts on affected populations. Studies indicated that individuals exposed to contaminated rice oil developed various symptoms related to endocrine disruption and neurotoxicity, emphasizing the relevance of compounds like MeSO2-CB in public health contexts .

Data Tables

Q & A

Q. What analytical methods are recommended for quantifying 4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl in environmental matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC/MS) is the gold standard. Calibration requires positional isomer standards (e.g., 2,3',4',5-tetrachlorobiphenyl) to account for retention time variability. Use internal standards like anthracene-d10 for quantification .

- Sample Preparation : Extract using accelerated solvent extraction (ASE) with hexane:acetone (1:1), followed by cleanup with silica gel columns to remove lipids and interfering compounds.

- Reference Standards : Commercial solutions (e.g., 100 µg/mL in isooctane) are critical for method validation. Examples include 2,3',4',5-tetrachlorobiphenyl Solution (CAS 32690-93-0) and related isomers listed in environmental analysis catalogs .

| Calibration Standard | CAS Number | Matrix |

|---|---|---|

| 2,3',4',5-Tetrachlorobiphenyl | 32690-93-0 | Isooctane |

| 3,4,4',5-Tetrachlorobiphenyl | 70362-50-4 | Isooctane |

Q. What synthetic routes are documented for this compound?

Methodological Answer:

- Stepwise Chlorination and Sulfonation : Start with dichlorobenzene derivatives. Introduce sulfonyl groups via electrophilic substitution using methylsulfonyl chloride under controlled temperatures (40–60°C). Optimize reaction conditions to avoid over-chlorination .

- Intermediate Isolation : Purify intermediates (e.g., 2,3',4',5-tetrachlorobiphenyl) via column chromatography. Confirm purity via NMR and high-resolution MS before proceeding to sulfonation .

Advanced Research Questions

Q. How do microbial communities in anaerobic sediments influence the reductive dechlorination pathways of this compound?

Methodological Answer:

- Sediment Microcosm Studies : Inoculate anaerobic cultures with contaminated sediments. Monitor dechlorination products (e.g., trichlorobiphenyls) using GC/MS. Key bacteria include Dehalococcoides spp., which preferentially remove meta/para chlorines .

- Contradiction Analysis : Variability in dechlorination patterns (e.g., meta vs. para removal) may arise from differences in sediment redox conditions or microbial consortia. Use 16S rRNA sequencing to correlate community composition with degradation pathways .

Q. What structural features govern the receptor-binding affinity of this compound in toxicological studies?

Methodological Answer:

- Structure-Activity Relationships (SARs) : The methylsulfonyl group enhances polarity, potentially increasing interactions with aryl hydrocarbon receptor (AhR) compared to non-sulfonated PCBs. Compare binding affinities using competitive ELISA assays with 3,3',4,4'-tetrachlorobiphenyl (CB-77) as a reference .

- Computational Modeling : Employ density functional theory (DFT) to calculate electron distribution and dipole moments. Correlate findings with in vitro AhR activation data .

Q. How can iron oxide amendments enhance the electrochemical degradation of this compound in contaminated sediments?

Methodological Answer:

- Experimental Design : Apply low-voltage electric fields (0.5–1.2 V/cm) to sediment slurries amended with magnetite (Fe₃O₄). Monitor dechlorination efficiency via chloride ion release and PCB congener analysis.

- Mechanistic Insight : Iron oxides act as electron shuttles, facilitating microbial reductive dechlorination. Use X-ray absorption spectroscopy (XAS) to track iron redox states during treatment .

Data Contradiction Analysis

Q. Why do studies report conflicting dechlorination rates for this compound across sediment types?

Methodological Answer:

- Variable Factors : Sediment organic carbon content (≥2% TOC slows degradation) and indigenous microbial diversity significantly impact rates. Conduct parallel experiments with standardized sediments (e.g., EPA reference sediments) to isolate compound-specific effects .

- Quality Control : Ensure consistent spiking concentrations (e.g., 50–100 ppm) and use isotopically labeled analogs (e.g., -PCBs) to differentiate abiotic vs. biotic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.